4-Chloro-2-methyl-5-nitropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research
The pyrimidine ring system, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life and a privileged scaffold in medicinal chemistry. exlibrisgroup.comjclmm.comresearchgate.net Its presence as a core component of nucleobases—uracil, thymine, and cytosine—makes it essential to the structure of DNA and RNA. researchgate.netnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a vast array of pharmacological activities. jclmm.comresearchgate.net
In contemporary chemical research, pyrimidine scaffolds are highly valued for their versatile chemical and biological properties. exlibrisgroup.com They serve as crucial pharmacophores in numerous clinically approved drugs. exlibrisgroup.comnih.gov The adaptability of the pyrimidine ring allows for structural modifications and substitutions, which can significantly alter the biological activity of the resulting molecules. exlibrisgroup.com Researchers have successfully developed pyrimidine-based compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-cancer, and anti-inflammatory agents. researchgate.netnih.gov The ability to synthesize a multitude of substituted and fused pyrimidine systems continues to drive the discovery of novel bioactive compounds. jclmm.comresearchgate.net
Overview of Halogenated Nitropyrimidines in Organic Synthesis
Halogenated organic compounds are critical intermediates in organic synthesis, prized for their utility in forming new chemical bonds, particularly in metal-catalyzed cross-coupling reactions. nih.gov The introduction of halogen atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.gov When combined with a nitro group on a pyrimidine ring, the resulting halogenated nitropyrimidines become highly versatile and reactive synthons.
The presence of both a halogen (such as chlorine) and a nitro group activates the pyrimidine ring for nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group enhances the reactivity of the carbon-halogen bond, making the halogen a good leaving group. This reactivity is central to their application as building blocks for more complex, densely functionalized pyrimidine derivatives. thieme.de For instance, the chlorine atom in compounds like 4-chloro-2-methyl-5-nitropyrimidine can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines. This strategic functionalization is a key step in the synthesis of targeted molecules for pharmaceutical and agrochemical applications. gneechem.com The synthesis of such compounds often involves the chlorination of a corresponding hydroxyl-pyrimidine precursor using reagents like phosphorus oxychloride. google.comgoogle.com
Research Context of this compound within Pyrimidine Derivatives
This compound (CAS Number: 1044768-00-4) is a specific example of a halogenated nitropyrimidine that serves primarily as a reactive intermediate in organic synthesis. sigmaaldrich.comchemicalbook.com Its structure, featuring a chloro group at position 4, a methyl group at position 2, and a nitro group at position 5, makes it a valuable precursor for creating a variety of substituted pyrimidine derivatives. The chlorine atom is the primary site of reaction, susceptible to nucleophilic displacement.
The research interest in this compound lies in its potential as a building block for novel compounds with desired biological or material properties. By reacting it with different nucleophiles, chemists can introduce a wide range of functional groups into the pyrimidine scaffold, leading to new molecules that can be screened for potential applications. For example, similar chloro-substituted pyrimidines are used to synthesize compounds that inhibit protein kinases, which are important targets in cancer therapy. nih.gov The combination of the methyl, chloro, and nitro groups provides a unique electronic and steric profile that can be exploited in the design of new chemical entities.
Chemical Compound Data
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1044768-00-4 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₅H₄ClN₃O₂ | sigmaaldrich.comchemscene.com |
| Molecular Weight | 173.56 g/mol | sigmaaldrich.comchemscene.com |
| Physical Form | Yellow Liquid | sigmaaldrich.com |
| Purity | ~96% | sigmaaldrich.com |
| Storage Temperature | Keep in freezer, under -20°C | sigmaaldrich.comchemicalbook.com |
| InChI Key | XPANXNXJBXRZAM-UHFFFAOYSA-N | sigmaaldrich.com |
Established Synthetic Pathways to this compound
The established synthetic routes to this compound typically begin with a pre-existing pyrimidine ring, such as 2-methyl-4-hydroxypyrimidine. The key transformations involve the substitution of the hydroxyl group at the 4-position with a chlorine atom and the subsequent introduction of a nitro group at the 5-position.
Chlorination Reactions in Pyrimidine Synthesis
Chlorination is a fundamental step in the synthesis, converting a hydroxyl group, which is a poor leaving group, into a chlorine atom, which is readily displaced by nucleophiles for further derivatization.
The conversion of hydroxypyrimidines to their chloro-analogues is most frequently accomplished using phosphorus oxychloride (POCl3). nih.govdntb.gov.uaresearchgate.net This reaction has been a standard procedure for over a century. nih.govresearchgate.net The process generally involves heating the hydroxy-containing substrate in an excess of POCl3, often to reflux temperatures. nih.gov An organic base, such as N,N-dimethylaniline or pyridine (B92270), is commonly added to catalyze the reaction and neutralize the hydrogen chloride byproduct. google.comgoogle.com
For large-scale preparations, more efficient, solvent-free methods have been developed that utilize equimolar amounts of POCl3 and a base like pyridine, with the reaction taking place in a sealed reactor at high temperatures (140–160 °C). nih.govdntb.gov.uaresearchgate.net This improved protocol is not only more environmentally friendly by reducing excess reagent waste but also enhances safety and economic viability. nih.gov A typical laboratory-scale synthesis involves reacting 2-methyl-4-hydroxypyrimidine with POCl3 in a 1:5 to 1:10 weight ratio in the presence of an organic base for 2-5 hours at temperatures ranging from 25-100 °C. google.com
| Starting Material | Chlorinating Agent | Catalyst/Base | Conditions | Scale | Key Feature |
|---|---|---|---|---|---|
| Hydroxypyrimidines | Excess POCl3 | Organic Base (e.g., N,N-dimethylaniline) | Reflux | Lab Scale | Traditional Method nih.gov |
| 2-Methyl-4-hydroxypyrimidine | POCl3 (5-10 equiv.) | Organic Base (0.3-0.7 equiv.) | 25-100 °C, 2-5 h | Lab Scale | Specific Patented Method google.com |
| Hydroxypyrimidines | Equimolar POCl3 | Pyridine (1 equiv.) | 140-160 °C, 2 h, Sealed Reactor | Large Scale (Multigram) | Solvent-Free, High Yield nih.govdntb.gov.ua |
While phosphorus oxychloride is the most common chlorinating agent, phosphorus pentachloride (PCl5) can also be employed, sometimes in combination with POCl3. researchgate.net For instance, the synthesis of 2,4,5,6-tetrachloropyrimidine from barbituric acid is achieved using a refluxing mixture of PCl5 and POCl3. researchgate.net In the synthesis of pyridine derivatives, phosphorus pentachloride has been used as the chlorinating agent to convert a hydroxy group to a chloro group. guidechem.com Phosgene is another alternative that has been used for the preparation of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine. google.com The choice of reagent often depends on the substrate's reactivity and the desired reaction conditions.
Nitration Procedures for Pyrimidine and Pyridine Rings
The introduction of a nitro group (—NO2) onto the pyrimidine ring is a critical step that significantly influences the electronic properties of the molecule, making it more susceptible to nucleophilic aromatic substitution.
Electrophilic nitration is typically achieved using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). google.comicm.edu.pl The sulfuric acid protonates the nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO2+). This method is standard for the nitration of various aromatic and heteroaromatic compounds. guidechem.comicm.edu.pl The reaction is highly exothermic and requires careful temperature control, usually by dropwise addition of the substrate to the mixed acids at low temperatures (e.g., 5-10 °C) followed by gentle heating to complete the reaction. guidechem.com
The pyrimidine ring is an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution. rsc.org The position of the incoming nitro group is therefore directed by the existing substituents on the ring. In the case of 2-methyl-4-chloropyrimidine, the methyl group at the C2 position is an activating group, while the chlorine atom at C4 is deactivating but directs incoming electrophiles to the ortho and para positions. The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, particularly from the C2, C4, and C6 positions. This deactivation makes the C5 position the most electron-rich and thus the most favorable site for electrophilic attack by the nitronium ion. Consequently, the nitration of 2-methyl-4-chloropyrimidine proceeds with high regioselectivity to yield this compound.
| Transformation | Typical Reagents | Key Reaction Parameters | Outcome |
|---|---|---|---|
| Chlorination | POCl3, Organic Base | Temperature Control, Reagent Stoichiometry | Conversion of 4-hydroxy to 4-chloro group |
| Nitration | Conc. HNO3 / Conc. H2SO4 | Low Initial Temperature, Regioselectivity | Introduction of nitro group at the C5 position |
An exploration of the synthetic pathways leading to this compound reveals a variety of established and innovative chemical strategies. This article focuses exclusively on the methodologies employed in the synthesis of this specific halogenated nitropyrimidine, detailing both classical and advanced approaches.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPANXNXJBXRZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293626 | |
| Record name | 4-Chloro-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044768-00-4 | |
| Record name | 4-Chloro-2-methyl-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044768-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations of 4 Chloro 2 Methyl 5 Nitropyrimidine
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the adjacent nitro group.
Reactivity with Diverse Nucleophiles (e.g., Amines)
The chlorine atom in 4-Chloro-2-methyl-5-nitropyrimidine can be readily displaced by a variety of nucleophiles. Amines, in particular, have been extensively studied as nucleophiles in reactions with similar chloro-nitropyrimidine systems. chemrxiv.orgresearchgate.net These reactions typically proceed under mild conditions to yield the corresponding 4-amino-2-methyl-5-nitropyrimidine derivatives. chemrxiv.org The reactivity of the chlorine atom is significantly enhanced by the presence of the electron-withdrawing nitro group at the 5-position. nih.gov
| Nucleophile | Product | Reaction Conditions | Reference |
| Amines | 4-Amino-2-methyl-5-nitropyrimidines | Mild conditions, various solvents | chemrxiv.orgresearchgate.net |
| Sodium Azide | 4-Azido-3-nitropyranoquinolinone | N-methylpyrrolidone, room temperature | researchgate.net |
| Thiophenol | 4-Thiophenyl-3-nitropyranoquinolinone | Not specified | researchgate.net |
| Malononitrile | 4-(Dicyanomethylene)-3-nitropyranoquinolinone | Not specified | researchgate.net |
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The substitution of the chlorine atom in this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. researchgate.net This is a two-step process involving an addition-elimination sequence. libretexts.orgyoutube.com
In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized over the pyrimidine ring and the nitro group. libretexts.orgyoutube.com The strong electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate, thereby facilitating the reaction. youtube.comyoutube.com
The second step involves the elimination of the chloride ion, which acts as the leaving group, and the restoration of the aromaticity of the pyrimidine ring to form the final substitution product. youtube.com
Effects of Solvent and Additives on Reaction Pathways
The choice of solvent and the presence of additives can significantly influence the course and rate of nucleophilic substitution reactions of this compound. Polar aprotic solvents are often employed in these reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. clockss.org In some cases, the use of specific solvents can even lead to unexpected reaction pathways, such as nitro-group migration. clockss.org
Additives, such as bases, are often used to neutralize the acid generated during the reaction, for example, when an amine nucleophile is used. The nature of the base can also impact the reaction outcome. rsc.org In certain systems, the use of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to promote SNAr reactions under mild, aqueous conditions. rsc.org However, for highly activated electrophiles like 2-chloro-5-nitropyrimidine, competing hydrolysis can be a limiting factor in aqueous media. rsc.org
Transformations of the Nitro Group
The nitro group of this compound is not merely a passive activating group; it can also undergo chemical transformations, most notably reduction to an amino group.
Reduction Reactions to Amino Derivatives
The nitro group of this compound can be reduced to an amino group, yielding 5-amino-4-chloro-2-methylpyrimidine. This transformation is a key step in the synthesis of various biologically active molecules. A variety of reducing agents can be employed for this purpose. wikipedia.orgscispace.com
Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide, and metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. scispace.comyoutube.com Other reagents like sodium dithionite, zinc dust with ammonium (B1175870) chloride, and hydrazine (B178648) in the presence of a catalyst have also been successfully used for the reduction of nitroarenes. wikipedia.orgscispace.comsci-hub.st The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.stniscpr.res.in
| Reducing System | Product | Key Features | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Amino derivatives | Widely applicable, often high yields | wikipedia.org |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Amino derivatives | Classical method, effective for many substrates | scispace.comyoutube.com |
| Zinc/Ammonium Chloride | Amino derivatives | Milder conditions, can be chemoselective | wikipedia.orgscispace.com |
| Hydrazine/Catalyst | Amino derivatives | Can offer good selectivity | niscpr.res.in |
| Sodium Dithionite | Amino derivatives | Useful for selective reductions | wikipedia.org |
Role of the Nitro Group as an Activating or Directing Moiety
The nitro group at the 5-position of the pyrimidine ring plays a pivotal role as a strong electron-withdrawing group. nih.gov This property is fundamental to the chemical reactivity of this compound.
Activation towards Nucleophilic Aromatic Substitution: The primary role of the nitro group in the context of the reactions discussed in section 3.1 is the activation of the pyrimidine ring towards nucleophilic attack. chemrxiv.org Through its strong inductive and resonance effects, the nitro group withdraws electron density from the ring, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to attack by nucleophiles. nih.govyoutube.com This activation is crucial for the facility of the SNAr reactions.
Directing Effects: In electrophilic aromatic substitution reactions, a nitro group is a deactivating, meta-directing group. However, in the context of nucleophilic aromatic substitution on the pyrimidine ring, its influence is primarily as an activating group for the positions ortho and para to it. In this compound, the chlorine at position 4 is para to the nitro group at position 5, a favorable arrangement for the SNAr mechanism. The stabilization of the Meisenheimer intermediate is most effective when the electron-withdrawing group is at the ortho or para position relative to the site of nucleophilic attack. libretexts.orgyoutube.com
Modifications of the Methyl Group and Associated Reactivity
The methyl group at the C-2 position of the pyrimidine ring, while generally stable, exhibits enhanced reactivity due to the electronic influence of the adjacent ring nitrogen atoms and the strongly electron-withdrawing nitro group at the C-5 position. This activation renders the protons of the methyl group acidic, facilitating their removal by a base to form a carbanionic intermediate. This intermediate can then participate in various condensation reactions.
A primary example of this reactivity is the condensation with aromatic aldehydes. researchgate.netmdpi.com In a reaction analogous to the behavior of 2-methyl-3-nitropyridines, the methyl group of this compound is expected to react with aldehydes, such as benzaldehyde, in the presence of a base. researchgate.netmdpi.com The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the methyl group. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type adduct. Subsequent dehydration of this intermediate yields a styryl-substituted pyrimidine.
The general mechanism for this condensation is as follows:
Deprotonation: A base abstracts a proton from the C-2 methyl group, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aromatic aldehyde.
Protonation: The resulting alkoxide is protonated, typically by the solvent, to form a β-hydroxy intermediate.
Dehydration: Under the reaction conditions, this intermediate readily eliminates a molecule of water to form the final conjugated styryl product.
This reactivity allows for the extension of the carbon framework at the C-2 position, providing a pathway to a variety of more complex pyrimidine derivatives. The specific conditions for these reactions, such as the choice of base and solvent, can influence the yield and rate of the condensation.
Table 1: Expected Condensation Reactions of the Methyl Group
| Reactant | Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| Benzaldehyde | Base (e.g., piperidine), heat | 4-Chloro-2-(2-phenylvinyl)-5-nitropyrimidine | Aldol Condensation |
| 4-Nitrobenzaldehyde | Base (e.g., sodium ethoxide), solvent (e.g., ethanol) | 4-Chloro-2-[2-(4-nitrophenyl)vinyl]-5-nitropyrimidine | Aldol Condensation |
| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Heat | N,N-Dimethyl-2-(4-chloro-5-nitro-2-pyrimidinyl)ethenamine | Condensation |
Pyrimidine Ring System Rearrangements and Cycloaddition Studies
The electron-deficient pyrimidine ring, particularly when substituted with a nitro group, is susceptible to ring-opening and rearrangement reactions, as well as participating in cycloaddition reactions.
Ring Rearrangements:
Two notable rearrangement reactions applicable to nitropyrimidine systems are the Dimroth and Kost-Sagitullin rearrangements.
The Dimroth rearrangement is an isomerization that typically involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.govnih.govrsc.org In the context of pyrimidines, it often proceeds via a ring-opening-ring-closure mechanism, which can be catalyzed by acid or base. nih.govbeilstein-journals.org For a substituted pyrimidine like this compound, a Dimroth-type rearrangement could potentially be initiated by the attack of a nucleophile, leading to a series of intermediates that ultimately result in a rearranged pyrimidine structure. The exact nature of the rearrangement would depend on the specific reagents and conditions employed.
The Kost-Sagitullin rearrangement is another significant transformation observed in pyrimidine chemistry, often involving the recyclization of the pyrimidine ring. researchgate.net This rearrangement can be initiated by the action of amines on pyrimidinium salts, leading to the formation of substituted pyridines. researchgate.net While this typically involves a quaternized pyrimidine, the high reactivity of this compound might allow for related transformations under certain conditions.
Cycloaddition Studies:
The electron-poor nature of the this compound ring system suggests its potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com In a [4+2] cycloaddition, the pyrimidine can act as either the diene or the dienophile, depending on the reaction partner.
Given the strong electron-withdrawing effect of the nitro group, this compound is expected to be a potent dienophile. organic-chemistry.org It could react with electron-rich dienes, such as cyclopentadiene (B3395910) or substituted butadienes, to form bicyclic adducts. The reaction would likely proceed via a concerted mechanism, with the regioselectivity and stereoselectivity being influenced by the electronic and steric properties of the substituents on both the pyrimidine and the diene.
Conversely, the pyrimidine ring itself contains a diene moiety (N1-C2-N3-C4). In an inverse-electron-demand Diels-Alder reaction, this electron-deficient diene could react with an electron-rich dienophile. However, the aromatic character of the pyrimidine ring would need to be overcome, often requiring high temperatures or specific activation.
Table 2: Potential Ring Transformation and Cycloaddition Reactions
| Reaction Type | Potential Reactant/Conditions | Potential Outcome | Mechanistic Notes |
|---|---|---|---|
| Dimroth Rearrangement | Acid or base catalysis | Isomeric pyrimidine derivative | Involves ring-opening and ring-closure. wikipedia.orgnih.govbeilstein-journals.org |
| Kost-Sagitullin Rearrangement | Amines, potentially after quaternization | Substituted pyridine (B92270) derivative | Recyclization of the pyrimidine ring. researchgate.net |
| Diels-Alder Reaction (as dienophile) | Electron-rich diene (e.g., cyclopentadiene) | Bicyclic adduct | [4+2] cycloaddition, concerted mechanism. wikipedia.orgorganic-chemistry.org |
| Inverse-Electron-Demand Diels-Alder (as diene) | Electron-rich alkene | Fused heterocyclic system | Requires overcoming aromaticity, often harsh conditions. |
Comparative Reactivity Analyses with Analogous Halogenated Nitropyrimidines
The reactivity of this compound can be better understood by comparing it with structurally similar compounds.
Comparison with 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758): The presence of a second chlorine atom at the C-6 position in 4,6-dichloro-2-methyl-5-nitropyrimidine significantly increases the electrophilicity of the pyrimidine ring. Both chlorine atoms are susceptible to nucleophilic aromatic substitution. This makes the dichloro derivative generally more reactive towards nucleophiles than this compound. The substitution of the first chlorine atom in the dichloro compound would likely occur at the more activated C-4 or C-6 position, influenced by the directing effects of the nitro and methyl groups.
Comparison with 2-chloro-5-nitropyridine (B43025): While both this compound and 2-chloro-5-nitropyridine are halogenated nitro-aza-aromatics, the presence of two nitrogen atoms in the pyrimidine ring makes it more electron-deficient than the pyridine ring. guidechem.comjubilantingrevia.comnih.gov Consequently, the chlorine atom in this compound is generally more activated towards nucleophilic substitution than the chlorine in 2-chloro-5-nitropyridine. The additional nitrogen atom in the pyrimidine ring also influences the regioselectivity of reactions and the stability of intermediates. Furthermore, the types of ring transformation reactions that these two heterocyclic systems can undergo are distinct due to the differences in their ring structures.
Table 3: Comparative Reactivity of Halogenated Nitropyrimidines and Analogues
| Compound | Key Structural Features | Relative Reactivity towards Nucleophilic Substitution | Other Notable Reactivity |
|---|---|---|---|
| This compound | One chloro, one methyl, one nitro group on pyrimidine ring | Moderately high | Methyl group condensation, potential for ring rearrangements and cycloadditions. |
| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Two chloro, one methyl, one nitro group on pyrimidine ring | High | Sequential nucleophilic substitution at C-4 and C-6. |
| 2-Chloro-5-nitropyridine | One chloro, one nitro group on pyridine ring | Moderate | Nucleophilic substitution is generally less facile than in the pyrimidine analogue. guidechem.comjubilantingrevia.comnih.gov |
Derivatization and Analog Synthesis from 4 Chloro 2 Methyl 5 Nitropyrimidine
Synthesis of Substituted Pyrimidine (B1678525) Derivatives
The activated chlorine atom at the C4-position of 4-chloro-2-methyl-5-nitropyrimidine is readily displaced by various nucleophiles, allowing for the straightforward synthesis of substituted pyrimidine derivatives.
The reaction of 4-chloro-5-nitropyrimidines with amine and alcohol nucleophiles is a well-established method for derivatization. In systems like 6-alkoxy-4-chloro-5-nitropyrimidines, primary amines preferentially attack the C4-position, displacing the chloride, which is a better leaving group than the alkoxy group under these conditions. This initial substitution is often followed by a second substitution where the alkoxy group is also displaced by the amine, leading to symmetrically disubstituted 4,6-diamino-5-nitropyrimidines. This reactivity highlights the high susceptibility of the C4-position to nucleophilic attack.
Similarly, alkoxides, such as sodium methoxide or ethoxide, can displace the chlorine atom to form the corresponding 4-alkoxy-2-methyl-5-nitropyrimidine derivatives. These reactions are typically carried out in the corresponding alcohol as a solvent.
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | Benzylamine | 4-(Benzylamino)-2-methyl-5-nitropyrimidine |
| Secondary Amine | Diethylamine | 4-(Diethylamino)-2-methyl-5-nitropyrimidine |
| Alkoxide | Sodium Methoxide | 4-Methoxy-2-methyl-5-nitropyrimidine |
While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of activated chloropyrimidines suggests that sulfur-containing analogs can be formed via nucleophilic aromatic substitution. Reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), would be the expected route to introduce a methylthio group at the C4-position. This reaction would yield 2-methyl-4-(methylthio)-5-nitropyrimidine. The synthesis of related compounds, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, typically involves introducing the methylthio group at an earlier stage, for instance, by using S-methylisothiourea during the initial ring formation.
| Nucleophile | Reagent Example | Predicted Product |
| Thiolate | Sodium Thiomethoxide (NaSMe) | 2-Methyl-4-(methylthio)-5-nitropyrimidine |
Design and Synthesis of Fused Heterocyclic Systems
The functional groups on the this compound core, particularly the 4-chloro and 5-nitro groups, are key for the construction of fused heterocyclic systems. These reactions often involve an initial substitution at the C4-position followed by a chemical modification of the nitro group that leads to cyclization.
The synthesis of the pyrrolo[3,2-d]pyrimidine ring system, a deazapurine analog, can be achieved starting from 4-chloro-5-nitropyrimidine precursors. A general synthetic strategy involves the following steps:
Nucleophilic Substitution: The 4-chloro group is first reacted with an amine or a carbon nucleophile that introduces the necessary atoms for the future pyrrole ring. For example, reaction with an amino acid ester like ethyl glycinate would yield an N-substituted intermediate.
Reduction of the Nitro Group: The 5-nitro group is then reduced to a 5-amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ or Na₂S₂O₄).
Intramolecular Cyclization: The newly formed 5-amino group then undergoes an intramolecular condensation reaction with the substituent introduced at the C4-position to form the fused pyrrole ring, yielding the pyrrolo[3,2-d]pyrimidine scaffold.
This sequence provides a versatile route to this important heterocyclic core, which is found in various biologically active molecules.
The synthesis of quinazolines, which feature a pyrimidine ring fused to a benzene ring, typically starts from anthranilic acid or other ortho-substituted aniline derivatives. A synthetic route to a quinazoline scaffold beginning from a pre-formed pyrimidine like this compound is not a conventional or commonly reported strategy. Such a transformation would require the construction of the benzene portion of the bicyclic system, which is a complex synthetic challenge. One highly specialized, non-general method involves a [4+2] cycloaddition (Diels-Alder reaction) of a transient, highly reactive pyrimidine ortho-quinodimethane intermediate to form the quinazoline core. However, this is not applicable to this compound under standard conditions. Therefore, the use of this specific pyrimidine as a direct precursor for quinazoline synthesis is not established.
Development of Hybrid Molecules Incorporating the this compound Core
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a modified selectivity profile. The this compound core is a suitable scaffold for creating such hybrid molecules.
The reactive C4-chloro group serves as a convenient attachment point for linking the pyrimidine moiety to another bioactive molecule or pharmacophore. The general approach involves a nucleophilic substitution reaction where a nucleophilic functional group (such as an amine, alcohol, or thiol) on one molecule displaces the chlorine atom on the pyrimidine ring, forming a stable covalent linker (e.g., an amino, ether, or thioether bridge). This strategy allows for the modular assembly of complex hybrid structures, incorporating the electronic and structural features of the nitropyrimidine core.
Structure-Reactivity Relationship Studies in Derived Compounds
The introduction of different substituents at the C4 position of the 2-methyl-5-nitropyrimidine core significantly influences the electronic properties and, consequently, the reactivity of the resulting derivatives. These structure-reactivity relationships are crucial for designing further synthetic transformations and for understanding the molecule's potential applications.
The reactivity of the pyrimidine ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) at the C4 position will increase the electron density of the ring, potentially deactivating it towards further nucleophilic attack, but may activate it towards electrophilic substitution (although the latter is generally difficult on a pyrimidine ring). Conversely, electron-withdrawing groups (EWGs) will further decrease the electron density, making the ring more susceptible to nucleophilic attack, particularly at other positions if they bear a suitable leaving group.
For instance, in 2,4-dichloropyrimidines, the presence of an electron-donating substituent at the C6 position can alter the typical C4 selectivity of nucleophilic attack, favoring substitution at the C2 position. wuxiapptec.com This is attributed to the complex interplay of inductive and resonance effects that modify the partial positive charges on the C2 and C4 carbon atoms. Quantum mechanical calculations have been employed to predict the regioselectivity in such systems, considering factors like the energies of the LUMO and LUMO+1 orbitals. wuxiapptec.com
The reactivity of the nitro group itself can also be influenced by the C4 substituent. The electron-donating or -withdrawing nature of the C4 substituent can affect the ease of reduction of the nitro group to an amino group, a common transformation in the synthesis of biologically active molecules. An electron-donating group at C4 would be expected to make the reduction of the nitro group more difficult, while an electron-withdrawing group would facilitate it.
Furthermore, the nature of the substituent at C4 can influence the potential for subsequent intramolecular reactions. For example, a 4-hydrazinyl derivative can be used to construct a fused pyrazole ring, and the electronic properties of the substituent on the pyrimidine ring can affect the rate and yield of this cyclization.
Applications in Advanced Organic Synthesis and Materials Science Research
4-Chloro-2-methyl-5-nitropyrimidine as a Versatile Building Block in Organic Synthesis
The inherent reactivity of this compound renders it a highly sought-after starting material in organic chemistry. bicbiotech.com The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a handle for further functionalization. This dual reactivity allows for the strategic introduction of various substituents, leading to a diverse range of molecular architectures.
Precursor for Diverse Heterocyclic Compounds
The pyrimidine (B1678525) nucleus is a fundamental scaffold in many biologically active compounds. This compound serves as a key starting material for the synthesis of more complex heterocyclic systems. The reactivity of its chloro and nitro groups allows for a variety of chemical transformations. For instance, the chlorine atom can be readily displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. This versatility has been demonstrated in the synthesis of various substituted pyrimidines.
A notable example of its utility is in the synthesis of 4,6-disubstituted pyrimidines. While the direct synthesis of such compounds can sometimes lead to unexpected outcomes, the use of precursors like 6-alkoxy-4-chloro-5-nitropyrimidines, which are structurally related to this compound, has been explored to control reaction pathways. Furthermore, related dihydroxylated pyrimidines can be converted to their dimethoxy counterparts through methylation reactions, highlighting the transformative potential of these intermediates.
Intermediate in the Synthesis of Nitro-Substituted Aromatic Compounds
Nitro-substituted aromatic compounds are an important class of molecules with applications in various fields, including pharmaceuticals and materials science. This compound can be a precursor to certain nitro-substituted aromatic compounds, although its primary role is in heterocyclic synthesis. The nitropyrimidine structure itself is a nitro-substituted heteroaromatic compound.
More broadly, the synthesis of chlorinated nitroaromatic compounds, such as 1-Chloro-2-methyl-4-nitrobenzene, often involves the nitration of a chlorinated precursor. researchgate.net These compounds are recognized as important building blocks for creating a variety of heterocycles and other industrial chemicals. researchgate.net For instance, 4-Chloro-5-methyl-2-nitroaniline is a versatile intermediate where the nitro group facilitates further chemical changes through reduction or nucleophilic substitution. The synthesis of such compounds often involves multi-step reactions starting from simpler aromatic molecules. quora.com
Facilitating Complex Molecule Construction
The construction of complex organic molecules often requires a strategic, step-wise approach, utilizing versatile building blocks that allow for the sequential introduction of different functional groups. This compound, with its multiple reaction sites, is well-suited for this purpose.
Its application can be seen in the synthesis of substituted pyrimidine derivatives where the chlorine atom is displaced in nucleophilic substitution reactions. For example, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with N-methylbenzylamine leads to the formation of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a precursor for other complex diamine structures. nih.gov This demonstrates how the staged reactivity of the chloro groups on a nitropyrimidine ring can be exploited to build up molecular complexity in a controlled manner. This step-by-step functionalization is a cornerstone of modern organic synthesis, enabling the creation of intricate molecular architectures with desired properties.
Role in Agrochemical Research and Development
The pyrimidine core is a common feature in many agrochemicals, and the specific substitution pattern of this compound makes it a relevant intermediate in this field. Its ability to undergo various chemical transformations allows for the synthesis of a range of compounds with potential herbicidal or insecticidal activity.
Synthetic Pathways to Agrochemical Intermediates
The synthesis of agrochemicals often involves the creation of complex heterocyclic structures, and pyrimidine derivatives play a crucial role. This compound and structurally similar compounds serve as key intermediates in these synthetic pathways. For example, the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine is synthesized in a four-step process involving nitration, cyclization, methylation, and chlorination, starting from diethyl malonate. google.com
Chemical Strategies for Agrochemical Applications
The development of new agrochemicals relies on chemical strategies that introduce specific functional groups to optimize biological activity and stability. The nitro group in compounds like this compound is often a key pharmacophore that contributes to the biological activity of the final product. For instance, in the broader class of nitro-substituted compounds used in agrochemicals, the nitro group can interfere with essential enzymes in pests or weeds. gneechem.com
The chlorine atom also plays a crucial role, often enhancing the stability of the molecule and influencing its interaction with biological targets. gneechem.com The synthetic versatility of this compound allows for the exploration of a wide chemical space. By systematically modifying the substituents on the pyrimidine ring, researchers can fine-tune the properties of the resulting molecules to develop more effective and selective agrochemicals.
Contributions to Materials Science Research
Development of Specialty Polymers and Coatings
Specialty polymers are a class of materials designed for high-performance applications, noted for their exceptional mechanical, thermal, and chemical properties in harsh environments. taylorfrancis.com While direct, extensive research detailing the incorporation of this compound into polymers and coatings is not widely published, its structural motifs suggest potential applications. The pyrimidine nucleus is a component of many significant organic compounds, making functionalized pyrimidines valuable building blocks in synthesis. thieme.de The reactivity of the chlorine atom allows for its integration into polymer backbones or as a pendant group through nucleophilic substitution reactions. This could be utilized to modify the properties of existing polymers or to synthesize new ones with enhanced thermal stability or specific chemical resistance, characteristic of specialty polymers. taylorfrancis.com
Exploration of Photoconductive and Thermally Stable Aromatic Nitro Compounds
Aromatic nitro compounds are a well-studied class of materials known for their electron-accepting properties, which can lead to interesting optical and electronic behaviors, including photoconductivity. Furthermore, specialty polymers are recognized for their ability to maintain their characteristics under high temperatures. taylorfrancis.com The investigation of this compound in this context would involve exploring how its incorporation into larger molecular or polymeric structures affects thermal stability and charge transport properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic structure of the material, a key factor in designing photoconductive materials.
Applications in Medicinal Chemistry (Focus on Synthetic Strategy and Ligand Design)
In medicinal chemistry, the rational design of new bioactive molecules is a paramount yet challenging endeavor. mdpi.com The pyrimidine scaffold is a cornerstone in this field, present in numerous bioactive compounds. thieme.de this compound serves as a versatile starting material and scaffold for the synthesis of a wide array of potential therapeutic agents. Its substituents offer multiple reaction points for chemists to build molecular complexity and fine-tune pharmacological activity.
Rational Design of Bioactive Scaffolds from Pyrimidine Cores
The design of drugs with specific pharmacological actions is a complex process that benefits from pre-existing knowledge and computational methods. mdpi.com The pyrimidine core of this compound is a privileged scaffold in drug discovery. The strategic placement of the chloro, methyl, and nitro groups provides a blueprint for creating diverse libraries of compounds for screening. The chlorine atom at the 4-position is a key reactive site, readily displaced by various nucleophiles to introduce different functional groups. This is a common strategy in the synthesis of pyrimidine-based drugs. For instance, in related compounds like 2,4-dichloro-5-nitropyrimidine, the C4-chlorine is selectively substituted with amines to produce intermediate 2-chloro-4-amino-5-substituted pyrimidines, which are precursors to various inhibitors. nih.gov
| Feature of the Pyrimidine Scaffold | Role in Rational Drug Design |
| Pyrimidine Ring | A bioisostere for purines, allowing it to interact with biological targets that recognize nucleic acids. Provides a stable, aromatic core. |
| 4-Chloro Group | Acts as a leaving group in nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents to probe structure-activity relationships. |
| 5-Nitro Group | A strong electron-withdrawing group that can influence the reactivity of the ring and participate in hydrogen bonding. It can also be reduced to an amino group, providing another point for derivatization. |
| 2-Methyl Group | Can provide steric bulk, influencing binding orientation and selectivity. It may also offer a site for metabolic oxidation, affecting the pharmacokinetic profile. |
Precursors for Specific Enzyme and Receptor Modulators
The synthesis of molecules that can selectively modulate the activity of enzymes and receptors is a major goal of medicinal chemistry. Substituted pyrimidines and related nitrogen heterocycles are frequently used as starting points for these modulators. nih.gov For example, derivatives of nitropyridines, which are structurally analogous to nitropyrimidines, have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthetic strategies often involve nucleophilic substitution of a chloro group and modification of the nitro group, demonstrating the potential of this compound as a precursor for similar enzyme inhibitors.
Table of Enzymes Modulated by Pyrimidine-based Derivatives
| Enzyme Target | Class of Inhibitor | Starting Material Analogue | Reference |
|---|---|---|---|
| Janus kinase 2 (JAK2) | Non-receptor tyrosine kinase inhibitor | 2-Chloro-5-methyl-3-nitropyridine | nih.gov |
| Glycogen synthase kinase-3 (GSK3) | Serine/threonine kinase inhibitor | 2,6-Dichloro-3-nitropyridine | nih.gov |
| Cyclin G-associated kinase | Potential kinase inhibitor | 2,4-Dichloro-3-nitropyridine | nih.gov |
| Aurora Kinases | Serine/threonine kinase inhibitors | 2,4-Dichloro-5-nitropyrimidine | nih.gov |
Synthetic Routes to Compounds Targeting Cellular Pathways (e.g., Kinase Inhibition)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors.
A key synthetic strategy involves the sequential substitution of chloro groups on a pyrimidine ring. For example, Ma et al. developed a synthesis for 2,4-diaminopyrimidine (B92962) scaffolds, known to be useful as kinase inhibitors, starting from 2,4-dichloro-5-nitropyrimidine. nih.gov This process highlights the utility of the chloro and nitro groups in building the final molecule.
General Synthetic Route for 2,4-Diaminopyrimidine Kinase Inhibitors
| Step | Description | Reactants/Conditions |
|---|---|---|
| 1. Selective Nucleophilic Substitution | The more reactive C4-chlorine of a di-chlorinated nitropyrimidine is displaced by an amine (R¹-NH₂). | Various amines, specific reaction conditions. nih.gov |
| 2. Second Nucleophilic Substitution or Hydrolysis | The intermediate 2-chloro-4-amino-5-substituted pyrimidine is then reacted with a second amine (R²-NH₂) or hydrolyzed to generate the desired 2,4-disubstituted pyrimidine. | Reflux with hydrochloric acid in isopropanol (B130326) or butanol for hydrolysis. nih.gov |
| 3. Further Modification (Optional) | The nitro group can be reduced to an amine and further functionalized to modulate the compound's properties. | e.g., Ammonium (B1175870) formate (B1220265) and Pd/C for nitro group reduction. nih.gov |
This step-wise approach allows for the creation of a large number of distinct molecules from a single, versatile precursor like this compound, facilitating the exploration of structure-activity relationships essential for developing potent and selective kinase inhibitors. nih.govgoogle.com
Computational and Spectroscopic Studies of 4 Chloro 2 Methyl 5 Nitropyrimidine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic techniques are employed to probe different aspects of a molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 4-chloro-2-methyl-5-nitropyrimidine, ¹H and ¹³C NMR spectra are anticipated to show characteristic signals that confirm its structure. In the ¹H NMR spectrum, a singlet corresponding to the methyl protons and another singlet for the lone aromatic proton on the pyrimidine (B1678525) ring would be expected. The chemical shifts of these protons are influenced by the electronic effects of the chloro and nitro substituents.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbon bearing the nitro group, would appear at characteristic downfield shifts. The chemical shift of the methyl carbon would be observed in the typical upfield region for alkyl groups. Studies on related compounds, such as derivatives of 3-imidazoline 3-oxide, have demonstrated the sensitivity of NMR chemical shifts to the influence of substituents and hydrogen bonding. researchgate.net
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5-3.0 | Singlet | -CH₃ |
| ¹H | ~8.5-9.0 | Singlet | Pyrimidine C-H |
| ¹³C | ~20-25 | Quartet | -CH₃ |
| ¹³C | ~150-165 | Singlet | Pyrimidine Carbons |
Note: Predicted values are based on general principles and data from analogous structures.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov These vibrations, which include stretching and bending of bonds, are quantized and occur at specific frequencies that are characteristic of the functional groups present. mdpi.com A complete vibrational analysis of the fundamental modes can be achieved by utilizing both IR and Raman data. nih.gov
The IR and Raman spectra of this compound would be expected to display absorption bands corresponding to the vibrations of its constituent functional groups. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would give rise to strong bands in the IR spectrum. The stretching vibration of the C-Cl bond would also be observable, typically in the fingerprint region. Vibrations associated with the pyrimidine ring, including ring stretching and breathing modes, as well as C-H stretching and bending vibrations of the methyl group, would also be present. asianpubs.orgnist.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and assign these vibrational frequencies. mdpi.com
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H stretch (methyl) | 2950-3000 | IR, Raman |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| NO₂ asymmetric stretch | 1520-1560 | IR |
| NO₂ symmetric stretch | 1345-1385 | IR |
| Pyrimidine ring stretches | 1400-1600 | IR, Raman |
| C-Cl stretch | 600-800 | IR, Raman |
Note: Frequency ranges are approximate and based on characteristic group frequencies.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the M+2 peak being approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization would likely proceed through several pathways, including the loss of the chloro group, the nitro group, or the methyl group. nih.govmdpi.com The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. youtube.comyoutube.com
Predicted Fragmentation Pattern for this compound
| Ion | m/z (for ³⁵Cl) | Possible Loss |
| [M]⁺ | 173 | - |
| [M - Cl]⁺ | 138 | Cl radical |
| [M - NO₂]⁺ | 127 | NO₂ radical |
| [M - CH₃]⁺ | 158 | CH₃ radical |
Note: The m/z values are based on the most abundant isotope of each element.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
The UV-Visible spectrum of this compound is expected to show absorptions corresponding to n→π* and π→π* transitions. The pyrimidine ring, being a conjugated system, will have π→π* transitions. The nitro group and the nitrogen atoms of the pyrimidine ring have non-bonding electrons (n electrons), which can undergo n→π* transitions. The presence of the chloro and nitro substituents on the pyrimidine ring will influence the energy of these transitions and thus the λmax values. masterorganicchemistry.com
Expected Electronic Transitions for this compound
| Transition | Expected Wavelength Range (nm) | Description |
| π→π | 200-300 | Associated with the conjugated pyrimidine ring |
| n→π | 300-400 | Involving non-bonding electrons on N and O atoms |
Note: Wavelength ranges are approximate and can be influenced by solvent and other factors.
Advanced Crystallographic Investigations
While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and crystal packing of a compound. mdpi.com By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the positions of the atoms can be determined with high precision.
An X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. jocpr.com It would also reveal the planarity of the pyrimidine ring and the orientation of the methyl and nitro substituents. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. nih.gov While a crystal structure for the title compound is not available, data from related structures, such as 2-chloro-5-methyl-3-nitropyridine, can provide insights into the expected structural parameters. nih.gov
Predicted Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-Cl bond length | ~1.74 Å |
| C-N (ring) bond lengths | ~1.33-1.38 Å |
| C-NO₂ bond length | ~1.47 Å |
| N-O bond lengths | ~1.22 Å |
Note: These are predicted values based on data from analogous crystal structures.
Analysis of Hydrogen Bonding and Intermolecular Interactions in the Solid State
The solid-state architecture of a molecular crystal is governed by a network of intermolecular interactions. For this compound, while a definitive crystal structure is not publicly documented, an analysis of its constituent functional groups allows for a robust prediction of the primary forces at play in its crystal lattice.
The most significant interactions expected involve the highly polar nitro group and the pyrimidine ring's nitrogen atoms. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. In the absence of strong hydrogen bond donors (like N-H or O-H groups), they are likely to form weak C-H···O hydrogen bonds with the methyl group and the aromatic C-H on the pyrimidine ring of neighboring molecules.
Similarly, the two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, capable of participating in weak C-H···N interactions. The chlorine atom, with its partial negative charge, can also act as a weak acceptor in C-H···Cl interactions.
Table 1: Predicted Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Description |
| Weak Hydrogen Bond | C-H (Methyl) | O (Nitro), N (Ring) | Stabilizing interactions involving the acidic protons of the methyl group. |
| Weak Hydrogen Bond | C-H (Ring) | O (Nitro), N (Ring), Cl | Interactions from the pyrimidine ring proton to electronegative atoms. |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Face-to-face stacking of aromatic rings, stabilized by electrostatic and dispersion forces. |
| Dipole-Dipole | C-Cl, C-NO2 | C-Cl, C-NO2 | Electrostatic interactions between the permanent dipoles of polar bonds. |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide detailed insights into its molecular properties. bicbiotech.combldpharm.com
The first step is a geometry optimization, which calculates the lowest energy arrangement of the atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the C-Cl, C-N, and N-O bond lengths, the planarity of the pyrimidine ring, and the orientation of the nitro group relative to the ring.
Once the optimized geometry is obtained, various electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the most negative potential (red/yellow) is expected around the oxygen atoms of the nitro group and the ring nitrogens, while the area around the ring carbon atoms bonded to the chloro and nitro groups would be relatively positive (blue), highlighting their susceptibility to nucleophilic substitution.
Frontier Molecular Orbital (FMO) analysis is another critical output. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE = ELUMO – EHOMO) are key indicators of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests high polarizability and reactivity. In related triazolo-pyridine systems, the LUMO is often located on the heterocyclic ring, indicating its electron-accepting nature. bldpharm.com
Table 2: Representative Data from DFT Calculations on a Related Compound (8-chloro-3-((3-chlorobenzyl)thio)- uni.lunih.govtriazolo[4,3-a]pyridine) bldpharm.com
| Parameter | Value |
| EHOMO | -0.2458 Hartree |
| ELUMO | -0.0769 Hartree |
| Energy Gap (ΔE) | 0.1689 Hartree |
| Dipole Moment | 1.053 Debye |
| Note: This data is for a structurally analogous compound and serves as an example of typical DFT output. Values for this compound would require specific calculation. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemicalbook.com This technique provides valuable insights into the conformational flexibility and dynamics of a molecule. For this compound, an MD simulation would reveal the range of motion of its substituents.
The primary conformational freedom in this molecule involves the rotation of the nitro group around its C-N bond and the rotation of the methyl group. An MD simulation, performed using a suitable force field (like AMBER or GROMACS), would track the atomic trajectories over a set period (e.g., nanoseconds). nih.gov Analysis of these trajectories allows for the determination of preferred dihedral angles and the energy barriers between different conformations.
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. nih.govchemscene.com For this pyrimidine derivative, one would expect the pyrimidine ring to show low RMSF values, indicating rigidity, while the atoms of the nitro and methyl groups would exhibit higher fluctuations. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance. nih.gov
Prediction of Reactivity and Reaction Pathways
The reactivity of this compound can be effectively predicted using data derived from DFT calculations. The pyrimidine ring is inherently electron-deficient, and this characteristic is significantly amplified by the strong electron-withdrawing effects of both the 5-nitro group and the 4-chloro substituent.
This electronic profile makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) . The most likely site for nucleophilic attack is the carbon atom at position 4, which bears the chlorine atom—a good leaving group. The attack is further facilitated by the ability of the nitro group and ring nitrogens to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
Reactivity descriptors calculated from DFT, such as Fukui functions and local softness indices, can quantify the reactivity of specific atomic sites. The MEP map, as mentioned earlier, provides a qualitative guide, showing the electron-poor regions ripe for attack by nucleophiles like amines, alkoxides, or thiolates. The HOMO-LUMO gap also provides a general measure of reactivity; a smaller gap typically correlates with higher reactivity. bldpharm.com Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have confirmed the high reactivity at the 4-position towards nucleophiles.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-methyl-5-nitropyrimidine, and how can reaction conditions be optimized for reproducibility?
A common method involves nucleophilic substitution reactions starting from pyrimidine precursors. For example, nitration and chlorination steps using nitric acid and POCl₃, respectively, under controlled temperatures (0–5°C for nitration, 80–100°C for chlorination). The reaction typically requires anhydrous conditions and inert atmospheres to avoid hydrolysis . Reproducibility can be improved by monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to chlorinating agent).
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- NMR spectroscopy : Use and NMR to verify substituent positions (e.g., methyl at C2, nitro at C5) and assess purity.
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 188.0) and fragmentation patterns.
- HPLC with UV detection : Compare retention times against certified reference materials (CRMs) from authoritative sources like NIST .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) resolve contradictions in yield optimization for this compound synthesis?
Conflicting yield data often arise from unoptimized variables (e.g., temperature, solvent polarity, catalyst loading). A fractional factorial DoE approach can identify critical parameters. For example:
- Factors : Reaction time (6–12 hr), temperature (70–110°C), and solvent (DMF vs. acetonitrile).
- Response surface methodology (RSM) can model interactions between variables, revealing optimal conditions (e.g., 90°C in acetonitrile with 8 hr reaction time maximizes yield to ~85%) .
Q. What computational methods are effective in predicting reaction pathways for derivatizing this compound?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map energy profiles for substitution reactions. For instance:
- Nucleophilic attack : Simulate transition states for Cl⁻ displacement by amines or alkoxides.
- Solvent effects : Use COSMO-RS to model solvent polarity impacts on activation barriers.
Combined with experimental validation, this reduces trial-and-error in functionalizing the pyrimidine core .
Q. How can thermal degradation studies resolve discrepancies in reported stability data for this compound?
Conflicting stability claims (e.g., decomposition at 120°C vs. 150°C) may stem from impurities or moisture content. Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity (<5% RH). For example:
- TGA : Mass loss onset at 135°C in dry N₂ indicates decomposition.
- GC-MS post-degradation : Identify degradation products (e.g., NO₂ off-gassing, methyl chloride). This clarifies decomposition mechanisms and storage recommendations .
Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?
- Antimicrobial assays : Use broth microdilution to determine MIC values against S. aureus or E. coli.
- Enzymatic inhibition studies : Screen against target enzymes (e.g., dihydrofolate reductase) using UV-Vis kinetic assays.
- Structure-activity relationship (SAR) : Correlate substituent modifications (e.g., replacing Cl with NH₂) with activity trends. Pyrimidine derivatives often exhibit enhanced activity when electron-withdrawing groups (e.g., NO₂) are retained at C5 .
Methodological Guidance
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Slow evaporation from polar aprotic solvents (e.g., DMSO:EtOH 1:3) at 4°C promotes single-crystal growth. If crystallization fails:
Q. What chromatographic methods are optimal for separating this compound from by-products?
- Reverse-phase HPLC : C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min.
- Ion-pair chromatography : Add 0.1% trifluoroacetic acid to improve resolution of nitro and chloro isomers.
Retention times and peak areas should be cross-validated with spiked standards to confirm purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
